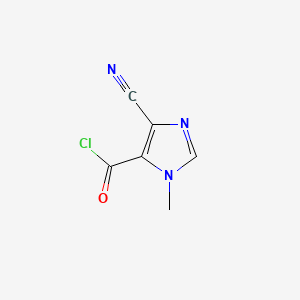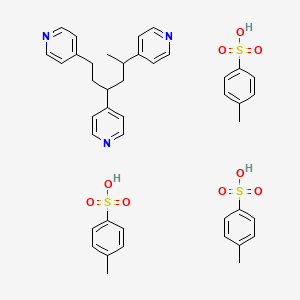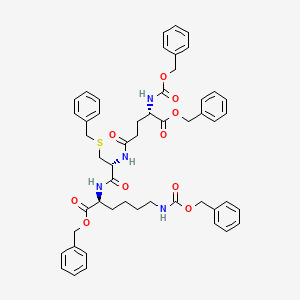
N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine
Vue d'ensemble
Description
“N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine” is a chemical compound with the CAS Number 1356930-78-3 . It is also known by its IUPAC Name as benzyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[[(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate.
Molecular Structure Analysis
The molecular formula of this compound is C51H56N4O10S . This indicates that it contains 51 carbon atoms, 56 hydrogen atoms, 4 nitrogen atoms, 10 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 917.076 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 1068.6±65.0 °C at 760 mmHg . The flash point is 600.1±34.3 °C .Applications De Recherche Scientifique
Peptide Synthesis and Modifications : The chemical compound N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine and its derivatives are primarily used in peptide synthesis and modifications. For instance, it's used in the synthesis of highly potent oxytocin by employing various protecting groups, demonstrating the ease of cleaving certain protecting groups compared to others, which is crucial in the preparation of complex cysteinyl peptides (Sakakibara et al., 1965). Similarly, the synthesis of acyl derivatives of lysine for peptide synthesis is another significant application. These derivatives are crucial for the total or semi-syntheses of peptide antibiotics, highlighting the compound's role in developing medical treatments (Wakamiya et al., 1975).
Biological Activity Studies : The compound is also used in synthesizing analogues of biological peptides, such as lysine-vasopressin, to study the relationship between chemical structure and biological activity. This is fundamental in understanding how alterations in the chemical structure can influence the biological function of peptides, which has implications for drug development and therapeutic treatments (Beyerman & Bontekoe, 2010).
Enzyme Inhibition Studies : Additionally, derivatives of this compound have been observed to inhibit certain enzymes. For instance, specific carbobenzoxy (Cbz) derivatives of amino acids, which include modifications similar to N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine, have been found to significantly inhibit ovine brain glutamine synthetase. This suggests the potential for these compounds to be used in studying enzyme functions and possibly in the development of enzyme inhibitors for therapeutic uses (Lustig et al., 1971).
Propriétés
IUPAC Name |
benzyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[[(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61)/t43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKITTXXOKHCFMV-OFEBPFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



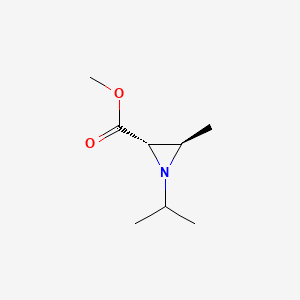

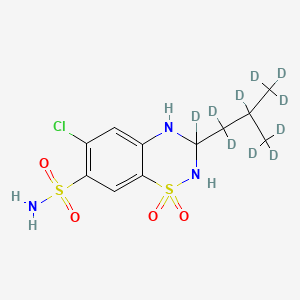

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)



![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)
